Cyclohexyl 2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetate
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Overview
Description
CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of cyclohexyl acetate with 2-methyl-6-phenylpyrimidin-4-yl sulfanyl acetate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(5-chloro-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetate: Shares a similar pyrimidinyl sulfanyl structure but differs in the substituents on the pyrimidine ring.
N-cyclohexyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetamide: Similar in structure but contains an acetamide group instead of an acetate group.
Uniqueness
CYCLOHEXYL 2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
cyclohexyl 2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C19H22N2O2S/c1-14-20-17(15-8-4-2-5-9-15)12-18(21-14)24-13-19(22)23-16-10-6-3-7-11-16/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3 |
InChI Key |
JZPPAEVPEYRBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)OC2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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